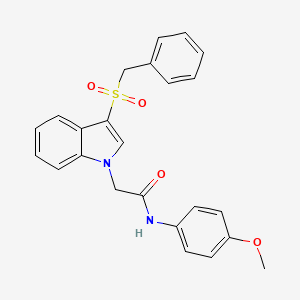![molecular formula C21H17FN4OS B14976286 3-[(4-Fluorophenyl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one](/img/structure/B14976286.png)
3-[(4-Fluorophenyl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Fluorophenyl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is a complex organic compound that features a pteridinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and sulfur atoms in its structure imparts unique chemical properties, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pteridinone core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the sulfanyl group: This can be done through a thiolation reaction, where a thiol group is introduced to the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
3-[(4-Fluorophenyl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as amines or ethers.
科学的研究の応用
3-[(4-Fluorophenyl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chemical properties can be exploited in the development of new materials with specific functionalities.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules used in various industries.
作用機序
The mechanism of action of 3-[(4-Fluorophenyl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one involves its interaction with specific molecular targets. The fluorophenyl and sulfanyl groups play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve these interactions, leading to changes in biological activity or chemical reactivity.
類似化合物との比較
Similar Compounds
- 3-[(4-Chlorophenyl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one
- 3-[(4-Bromophenyl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one
- 3-[(4-Methylphenyl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one
Uniqueness
The presence of the fluorine atom in 3-[(4-Fluorophenyl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different halogen or alkyl substitutions. This makes it particularly valuable in applications where these properties are advantageous.
特性
分子式 |
C21H17FN4OS |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
3-[(4-fluorophenyl)methyl]-2-[(2-methylphenyl)methylsulfanyl]pteridin-4-one |
InChI |
InChI=1S/C21H17FN4OS/c1-14-4-2-3-5-16(14)13-28-21-25-19-18(23-10-11-24-19)20(27)26(21)12-15-6-8-17(22)9-7-15/h2-11H,12-13H2,1H3 |
InChIキー |
UPUHGHAEFLDZCZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B14976204.png)
![2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol](/img/structure/B14976212.png)


![N-(2-Methoxy-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-(2-methylpropoxy)benzamide](/img/structure/B14976223.png)
![3-isobutoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B14976236.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide](/img/structure/B14976257.png)
![2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B14976260.png)
![3-(4-chlorophenyl)-2-ethyl-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14976261.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B14976276.png)
![N-cyclohexyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B14976278.png)
![4-Acetamido-N-{2-[2-(4-methylphenyl)-3H-imidazo[4,5-B]pyridin-3-YL]ethyl}benzamide](/img/structure/B14976291.png)
![[7-(2-chlorophenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-nitrophenyl)methanone](/img/structure/B14976299.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B14976312.png)
